6-Methoxyquinazolin-4-amine - 885277-51-0

6-Methoxyquinazolin-4-amine

Catalog Number: EVT-394361
CAS Number: 885277-51-0
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the Quinazoline Ring: The quinazoline ring can be constructed using various methods, with one common approach being the reaction of a substituted benzamide with a suitable electrophile. For instance, reacting 2-amino-5-methoxybenzonitrile with N,N-dimethylformamide dimethylacetal (DMF-DMA) forms an intermediate that can be further cyclized to yield the 6-methoxyquinazoline core [, , ].
  • Introduction of the 4-Amino Group: The 4-amino group is typically introduced by reacting the 4-chloroquinazoline derivative with a suitable amine, often an aromatic amine, under appropriate reaction conditions [, , ].
  • Functionalization at the 7th Position: The 7th position of the 6-methoxyquinazoline-4-amine core offers a versatile site for further functionalization. Researchers have introduced various substituents at this position, typically through etherification reactions. This involves reacting the 7-hydroxyquinazoline derivative with an appropriate alkyl halide or aryl halide in the presence of a base [, , ].
Molecular Structure Analysis

Detailed molecular structure analyses of 6-Methoxyquinazolin-4-amine derivatives have been conducted using various spectroscopic techniques, including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR), and Mass Spectrometry (MS) [, , ]. These techniques provide valuable information about the functional groups present, the connectivity of atoms within the molecule, and the molecular weight of the compound, respectively. Additionally, elemental analysis data is often provided, which confirms the elemental composition of the synthesized compounds [, , ].

Chemical Reactions Analysis
  • Cyclization: This reaction forms the quinazoline ring system. In the reported syntheses, it often involves the reaction of an N'-(2-cyano-4-methoxyphenyl)-N,N-dimethylformamidine derivative with an appropriate reagent, leading to the formation of the 6-methoxyquinazoline core [, , ].
  • Etherification: This reaction is frequently employed to introduce substituents at the 7th position of the 6-methoxyquinazoline-4-amine core. It involves the reaction of a 7-hydroxyquinazoline derivative with an alkyl halide or aryl halide in the presence of a base, resulting in the formation of an ether linkage [, , ].
Mechanism of Action

While the provided abstracts don't delve into the specific mechanism of action for all derivatives, research suggests that some 6-Methoxyquinazolin-4-amine derivatives, particularly those designed as anticancer agents, may act as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors []. EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Overexpression or mutations in EGFR have been implicated in various cancers. By inhibiting EGFR tyrosine kinase activity, these compounds can potentially disrupt downstream signaling pathways involved in cancer cell survival and proliferation.

Applications
  • Anticancer Agents: Several 6-Methoxyquinazolin-4-amine derivatives have shown potential as anticancer agents. These compounds have demonstrated antiproliferative activity against various cancer cell lines, including Bcap-37 cells, which are a human breast cancer cell line []. The ability to inhibit EGFR tyrosine kinase activity, as observed in some derivatives, makes them particularly promising for targeting cancers where EGFR is overexpressed or mutated, such as Non-Small Cell Lung Cancer (NSCLC) [].

  • Positron Emission Tomography (PET) Imaging Probes: Research has explored the use of radiolabeled 6-Methoxyquinazolin-4-amine derivatives as PET imaging probes for diagnosing and monitoring EGFR-positive NSCLC. One such probe, N-(3-chloro-4-fluorophenyl)-7-(2-(2-(2-(2-18F-fluoroethoxy)ethoxy)ethoxy)ethoxy)-6-methoxyquinazolin-4-amine (18F-MPG), has been investigated for its ability to differentiate between EGFR mutation status in NSCLC patients [, ]. Results suggest that 18F-MPG PET/CT imaging could be a valuable tool for identifying patients who may benefit from EGFR-targeted therapies and for monitoring treatment response.

7-(3-(o-Tolyloxy)propoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine

    Compound Description: This compound is a derivative of 6-methoxyquinazolin-4-amine, featuring a 3-(o-tolyloxy)propoxy substituent at the 7-position and a 3-chlorophenyl group at the amino group. It was synthesized from N′-(5-(3-chloropropoxy)-2-cyano-4-methoxyphenyl)-N,N-dimethylformamidine through cyclization and etherification with a yield of 68.3%. []

    Relevance: This compound is structurally related to 6-methoxyquinazolin-4-amine, sharing the core quinazoline ring with a methoxy group at the 6-position and an amine at the 4-position. The research focuses on synthesizing and characterizing various 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives, exploring the effects of different substituents on their properties. []

7-(3-(m-Tolyloxy)propoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine

    Compound Description: Similar to the previous compound, this derivative features a 3-(m-tolyloxy)propoxy group at the 7-position and a 3-chlorophenyl group on the amine. It was also synthesized from N′-(5-(3-chloropropoxy)-2-cyano-4-methoxyphenyl)-N,N-dimethylformamidine with a yield of 53.8%. []

    Relevance: This compound shares the same core structure as 6-methoxyquinazolin-4-amine and is part of the same series of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives investigated in the research. The variation lies in the position of the methyl group on the tolyloxy substituent, highlighting the study's focus on understanding structure-property relationships. []

7-(3-(p-Tolyloxy)propoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine

    Compound Description: This derivative possesses a 3-(p-tolyloxy)propoxy substituent at the 7-position and a 3-chlorophenyl group on the amine. It was synthesized via the same method as the previous compounds, achieving a yield of 61.4%. []

    Relevance: This compound further expands the series of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives by altering the methyl group's position on the tolyloxy substituent. This systematic modification allows researchers to investigate the impact of subtle structural changes on the properties of these compounds, including their potential biological activities. []

7-(3-(2,6-Dimethylphenoxy)propoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine

    Compound Description: This derivative introduces a 3-(2,6-dimethylphenoxy)propoxy group at the 7-position while retaining the 3-chlorophenyl substituent on the amine. It was synthesized with a yield of 75.6%. []

    Relevance: This compound demonstrates the exploration of bulkier substituents on the phenoxy ring within the 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivative series. By incorporating two methyl groups, the researchers aimed to understand the steric effects of these modifications on the compound's properties and potential interactions with biological targets. []

7-(3-Phenoxypropoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine

    Compound Description: This derivative features a simpler 3-phenoxypropoxy group at the 7-position, lacking any methyl substituents on the phenoxy ring. It maintains the 3-chlorophenyl group on the amine and was synthesized with a yield of 87.4%. []

    Relevance: This compound serves as a reference point within the series of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives, lacking the methyl substitution present in other related compounds. Comparing its properties to the substituted derivatives can provide insights into the specific contributions of the methyl groups to the overall characteristics of these molecules. []

7-(3-(2,4-Dichlorophenoxy)propoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine

    Compound Description: This derivative incorporates two chlorine atoms onto the phenoxy ring, creating a 2,4-dichlorophenoxypropoxy substituent at the 7-position. The 3-chlorophenyl group remains on the amine, and the compound was synthesized with a yield of 45.9%. []

    Relevance: This compound introduces halogen substitutions into the series of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives. Incorporating chlorine atoms can significantly impact the compound's electronic properties, potentially affecting its interactions with biological targets and influencing its overall activity profile compared to 6-Methoxyquinazolin-4-amine. []

7-(3-(2-Chlorophenoxy)propoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine

    Compound Description: This derivative features a single chlorine atom on the phenoxy ring, resulting in a 2-chlorophenoxypropoxy group at the 7-position, and retains the 3-chlorophenyl substituent on the amine. Its synthesis achieved a yield of 50.6%. []

    Relevance: This compound, along with the previous one, allows for a direct comparison of the effects of mono- and di-chlorination on the phenoxy ring within the 4-(3′-Chlorophenylamino)-6-methoxy quinazoline series. These variations provide valuable insights into the impact of halogen positioning on the compounds' properties. []

7-(3-(4-Chlorophenoxy)propoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine

    Compound Description: This derivative places a single chlorine atom at the 4-position of the phenoxy ring, creating a 4-chlorophenoxypropoxy substituent at the 7-position while maintaining the 3-chlorophenyl group on the amine. It was synthesized with a yield of 56.34%. []

    Relevance: This compound completes the set of mono-chlorinated derivatives within the series, allowing researchers to fully assess the impact of chlorine substitution at each possible position of the phenoxy ring on the properties and potential activities of these 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives compared to the unsubstituted 6-Methoxyquinazolin-4-amine. []

7-(3-(Naphthalen-3-yloxy)propoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine

    Compound Description: This derivative replaces the phenoxy ring with a naphthalen-3-yloxy group at the 7-position while retaining the 3-chlorophenyl group on the amine. Its synthesis yielded 80.6% of the desired product. []

    Relevance: This compound introduces a larger aromatic system compared to other 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives. The use of naphthalene instead of benzene allows researchers to investigate the influence of increased aromaticity and planarity on the compound's properties and potential biological interactions compared to 6-Methoxyquinazolin-4-amine. []

7-[3-(4-Nitrophenoxy)propoxy]-N-(3′-chlorophenyl)-6-methoxyquinazolin-4-amine (Ia)

    Compound Description: This derivative incorporates a nitro group at the 4-position of the phenoxy ring, creating a 4-nitrophenoxypropoxy substituent at the 7-position, and maintains the 3-chlorophenyl group on the amine. It was synthesized with a yield of 51.3% and exhibited antiproliferation activity against Bcap-37 cells in vitro, with 83.4% inhibition at 10 μmol/L. []

    Relevance: This compound demonstrates the exploration of electron-withdrawing groups on the phenoxy ring within the 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivative series. Incorporating a nitro group significantly influences the compound's electronic properties, potentially impacting its interactions with biological targets and influencing its overall activity profile. The observed antitumor activity suggests this compound, and potentially other derivatives, could be promising candidates for further development. []

7-[3-(3-Nitrophenoxy)propoxy]-N-(3′-chlorophenyl)-6-methoxyquinazolin-4-amine (Ib)

    Compound Description: This derivative features a nitro group at the 3-position of the phenoxy ring, leading to a 3-nitrophenoxypropoxy group at the 7-position while retaining the 3-chlorophenyl substituent on the amine. It was synthesized with a yield of 60.3%. []

    Relevance: This compound, along with the previous one (Ia), enables a direct comparison of the effects of nitro group positioning on the phenoxy ring. This systematic variation provides valuable insights into the impact of electron-withdrawing group placement on the properties and potential biological activities of these 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives. []

4-{3-[4-(3′-Chlorophenylamino)-6-methoxyquinazolin-7-yloxy]propoxy}-3-methoxybenzaldehyde (Ic)

    Compound Description: This derivative incorporates a methoxy group and an aldehyde group on the benzene ring, forming a 4-{3-[4-(3′-chlorophenylamino)-6-methoxyquinazolin-7-yloxy]propoxy}-3-methoxybenzaldehyde structure. It was synthesized with a yield of 85.4%. []

    Relevance: This compound introduces a new type of substituent with both electron-donating and electron-withdrawing properties. The presence of the aldehyde group opens up possibilities for further derivatization and modifications, potentially leading to compounds with altered activities and functionalities. []

3-{3-[4-(3′-Chlorophenylamino)-6-methoxyquinazolin-7-yloxy]propoxy}-4-methoxybenzaldehyde (Id)

    Compound Description: This derivative is structurally similar to the previous one (Ic) but with a different arrangement of the methoxy and aldehyde groups on the benzene ring, resulting in a 3-{3-[4-(3′-chlorophenylamino)-6-methoxyquinazolin-7-yloxy]propoxy}-4-methoxybenzaldehyde structure. It was synthesized with a yield of 79.4%. []

    Relevance: This compound, along with Ic, showcases the impact of substituent positioning on the benzene ring. Comparing their properties and potential biological activities can provide valuable insights into the structure-activity relationships of these complex 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives. []

N-(3-chloro-4-fluorophenyl)-7-(2-(2-(2-(2-18F-fluoroethoxy)ethoxy)ethoxy)ethoxy)-6-methoxyquinazolin-4-amine (18F-MPG)

    Compound Description: This compound is a radiolabeled derivative of 6-methoxyquinazolin-4-amine, featuring a 18F-fluoroethoxy chain at the 7-position and a 3-chloro-4-fluorophenyl group on the amine. It functions as a PET imaging probe for detecting and quantifying EGFR-activating mutations in NSCLC. [, ]

    Relevance: This compound highlights the potential of 6-methoxyquinazolin-4-amine derivatives as diagnostic tools in oncology. The successful application of 18F-MPG in preclinical and clinical settings demonstrates the potential of these compounds for developing targeted imaging agents and therapeutic interventions for cancers with EGFR mutations. [, ]

N-(3-chloro-4-fluorophenyl)-7-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)-6-methoxyquinazolin-4-amine (OH-MPG)

    Compound Description: This compound is a non-radioactive analogue of 18F-MPG, replacing the 18F-fluoroethoxy chain with a hydroxyethoxy chain at the 7-position while retaining the 3-chloro-4-fluorophenyl group on the amine. OH-MPG exhibits potent antitumor activity against NSCLC cells in vitro and in vivo. []

    Relevance: OH-MPG represents a promising lead compound for developing novel EGFR-targeted therapies for NSCLC. Its structural similarity to the successful PET imaging probe 18F-MPG highlights the potential of this class of compounds for both diagnostic and therapeutic applications in oncology. Both OH-MPG and 18F-MPG showcase the potential of modifying 6-methoxyquinazolin-4-amine to target specific biological pathways. []

4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD153035)

    Compound Description: This compound is a known EGFR tyrosine kinase inhibitor used as a standard reference in studies evaluating the antitumor activity of novel compounds, including F-MPG and OH-MPG. []

    Relevance: While not a direct derivative of 6-methoxyquinazolin-4-amine, PD153035 shares a similar core structure with the other quinazoline derivatives discussed. Its inclusion in studies with F-MPG and OH-MPG allows for a direct comparison of their potencies and efficacies as potential EGFR-targeted therapies. This comparison highlights the value of exploring diverse modifications on the quinazoline scaffold to optimize desired biological activities. []

Properties

CAS Number

885277-51-0

Product Name

6-Methoxyquinazolin-4-amine

IUPAC Name

6-methoxyquinazolin-4-amine

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c1-13-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3,(H2,10,11,12)

InChI Key

QVBPHARYACNVKM-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=CN=C2N

Canonical SMILES

COC1=CC2=C(C=C1)N=CN=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.